2-Cyclopentyl-2-(p-tolyl)acetic acid
Description
2-Cyclopentyl-2-(p-tolyl)acetic acid is a disubstituted acetic acid derivative featuring a cyclopentyl group and a para-methylphenyl (p-tolyl) group attached to the α-carbon of the carboxylic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O7S/c1-17-31-32-30(41-17)33-26(19-8-10-21(23(14-19)37-2)40-16-18-6-4-3-5-7-18)25(28(35)29(33)36)27(34)20-9-11-22-24(15-20)39-13-12-38-22/h3-11,14-15,26,34H,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIYQMFJOCCTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C2=O)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410021 | |
| Record name | AC1NPPTT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7037-57-2 | |
| Record name | AC1NPPTT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20410021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-(p-tolyl)acetic acid typically involves the reaction of cyclopentylmagnesium bromide with p-tolylacetic acid chloride. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Cyclopentyl-2-(p-tolyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Cyclopentyl-2-(p-tolyl)acetic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzyme active sites or receptors, thereby modulating their activity. The cyclopentyl and p-tolyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (α-Carbon) | Notable Properties |
|---|---|---|---|---|
| 2-Cyclopentyl-2-(p-tolyl)acetic acid | C₁₄H₁₈O₂ | ~218.29 (estimated) | Cyclopentyl, p-tolyl | High lipophilicity due to bulky groups |
| 2-(p-Tolyl)acetic acid | C₉H₁₀O₂ | 150.17 | p-tolyl | Moderate solubility in polar solvents |
| 2-(Dimethylamino)-2-(p-tolyl)acetic acid | C₁₁H₁₅NO₂ | 193.24 | Dimethylamino, p-tolyl | Basic character (pKa ~8–10) |
| 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) | C₁₄H₁₂O₃ | 228.25 | Phenyl, hydroxyl | Forms stable salts (e.g., sodium salt) |
Key Observations :
- Lipophilicity: The compound’s logP value is expected to be higher than 2-(p-tolyl)acetic acid (logP ~1.5–2.0) due to the nonpolar cyclopentyl group, enhancing membrane permeability .
- Acidity : The electron-withdrawing carboxylic acid group is partially offset by the electron-donating p-tolyl substituent, resulting in a pKa similar to other α-disubstituted acetic acids (~3–4) .
Biological Activity
2-Cyclopentyl-2-(p-tolyl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group and a para-tolyl group attached to an acetic acid moiety, with a molecular formula of C_{14}H_{18}O_2 and a molecular weight of 218.29 g/mol. Its specific structure allows for diverse interactions within biological systems, influencing its pharmacological properties.
The compound's biological activity is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to significant biological responses, such as anti-inflammatory effects and modulation of metabolic pathways.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties similar to those observed in structurally related compounds. For instance, its analogs have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Antimicrobial Activity
In vitro studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways, although specific details require further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(p-Tolyl)acetic acid | Contains a para-tolyl group | Widely studied as an anti-inflammatory agent |
| 2-Cyclohexyl-2-(p-tolyl)acetic acid | Cyclohexyl instead of cyclopentyl | May exhibit different steric effects on activity |
| 2-(1-Naphthyl)acetic acid | Contains a naphthyl group | Known for strong anti-inflammatory properties |
| 2-Methyl-2-(p-tolyl)acetic acid | Methyl group addition on cyclobutane | Alters lipophilicity and potentially biological activity |
The comparison highlights the unique structural features of this compound that may influence its pharmacological profile compared to other compounds.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A study conducted on analogs of this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting potential use in treating inflammatory conditions .
- Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL .
- Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound could effectively bind to active sites on target enzymes, providing insights into its potential mechanisms of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
